BenchChemオンラインストアへようこそ!

Dihydroergocristine Mesylate

Dopamine receptor pharmacology Ergot alkaloid profiling Receptor functional selectivity

Dihydroergocristine mesylate is the only ergoloid component with pure antagonism at both D1 and D2 dopamine receptors, unlike its co-constituents dihydroergocornine and dihydroergocryptine which act as partial agonists. It directly inhibits γ-secretase (Kd = 25.7 nM), reducing amyloid-β production for Alzheimer’s disease research. Its venoconstrictor potency is approximately 30% weaker than dihydroergotamine, enabling studies with reduced cardiovascular stress. This unique pharmacological fingerprint makes it an essential tool for dissecting dopaminergic, serotonergic, and γ-secretase pathways.

Molecular Formula C36H45N5O8S
Molecular Weight 707.8 g/mol
CAS No. 24730-10-7
Cat. No. B120298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergocristine Mesylate
CAS24730-10-7
Synonyms(5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-(1-methylethyl)-5’-(phenylmethyl)-ergotaman-3’,6’,18-trione Methansulfonate;  9,10-Dihydro-12’-hydroxy-2’-(1-methylethyl)-5’-(phenylmethyl)-ergotaman-3’,6’,18-trione Monomethanesulfonate;  Dihydroergocristine Mesy
Molecular FormulaC36H45N5O8S
Molecular Weight707.8 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
InChIKeySPXACGZWWVIDGR-SPZWACKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowderWhite

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroergocristine Mesylate (CAS 24730-10-7): Foundational Pharmacology and Analytical Baseline for Research Procurement


Dihydroergocristine mesylate (DHECM) is the methanesulfonic acid salt of dihydroergocristine, a semi-synthetic ergot alkaloid derived from the hydrogenation of ergocristine [1]. It is characterized as a mixed-action ligand at multiple aminergic receptors, exhibiting non-competitive antagonism at serotonin (5-HT) receptors and partial agonism/antagonism at dopaminergic and α-adrenergic receptors [1]. DHECM serves as one of the four active components of the multicomponent drug ergoloid mesylates (co-dergocrine; Hydergine®), where it is present at a standardized proportion of 0.333 mg per 1 mg total alkaloid mixture, alongside dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine mesylates [2][3]. Its molecular weight is 707.84 g/mol, and commercial research-grade material is typically specified at ≥98% purity by HPLC [1].

Why Dihydroergocristine Mesylate Cannot Be Substituted by Other Ergot Alkaloids: The Pharmacological Divergence Underlying Component-Specific Selection


Within the ergoloid mesylates mixture and the broader class of dihydrogenated ergot alkaloids, individual components exhibit functionally distinct pharmacological profiles at dopamine and α-adrenergic receptor subtypes that preclude generic substitution. While co-dergocrine components dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine act as partial agonists at striatal D1 and D2 dopamine receptors, dihydroergocristine uniquely functions as a pure antagonist at both D1 and D2 subtypes [1]. Similarly, at α-adrenoceptors, dihydroergocristine demonstrates lower functional potency relative to the other three components, which are equipotent with one another [2]. These divergent intrinsic activities and potencies mean that replacing dihydroergocristine mesylate with another ergot alkaloid alters the net pharmacological effect, whether in vivo behavioral studies, in vitro receptor profiling, or analytical reference standard applications [1][2].

Quantitative Differentiation of Dihydroergocristine Mesylate: Head-to-Head Evidence for Scientific Procurement Decisions


Unique Dopamine Receptor Antagonism vs. Co-Dergocrine Components

Dihydroergocristine is the only component of co-dergocrine that functions as a pure antagonist at both D1 and D2 dopamine receptors, whereas dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine exhibit partial agonist activity at both subtypes [1]. This functional divergence is critical for experimental designs requiring selective receptor antagonism without confounding partial agonism.

Dopamine receptor pharmacology Ergot alkaloid profiling Receptor functional selectivity

Reduced α-Adrenoceptor Potency Compared to Equipotent Co-Dergocrine Components

At both α1- and α2-adrenoceptors in rat brain functional assays, dihydroergocristine is less potent than dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine, which are equipotent with one another [1]. This potency difference enables the use of dihydroergocristine as a lower-potency control or as a tool to differentiate α-adrenoceptor-mediated responses.

Adrenergic pharmacology Receptor binding CNS α-adrenoceptor subtypes

Human Pharmacokinetic Parameters: Rapid Absorption and Short Half-Life

Following a single 18 mg oral dose of dihydroergocristine mesylate in healthy volunteers, the parent compound exhibits rapid absorption (tmax 0.46 ± 0.26 h) and a terminal elimination half-life of 3.50 ± 2.27 h [1]. The major metabolite 8′-hydroxy-dihydroergocristine reaches peak concentrations approximately 20-fold higher than parent (5.63 ± 3.34 μg/L vs. 0.28 ± 0.22 μg/L) with a similar half-life (3.90 ± 1.07 h) [1]. This PK profile contrasts with dihydroergocryptine, which demonstrates a substantially longer half-life of approximately 25 h in humans [2].

Pharmacokinetics Human plasma LC-MS/MS Bioanalytical method

Direct γ-Secretase Binding with Defined Affinity Constants

Dihydroergocristine binds directly to γ-secretase and its subunit Nicastrin with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively, as determined by Surface Plasmon Resonance (SPR) [1]. This direct binding property is not established for the other co-dergocrine components. The Kd for γ-secretase (25.7 nM) is notably lower than the cellular IC50 values (20-100 μM), indicating high-affinity target engagement that translates to functional Aβ reduction in cell-based assays [1].

Alzheimer's disease γ-Secretase inhibition Amyloid-β Surface Plasmon Resonance

Cognitive Improvement in Elderly Patients: Dose-Response vs. Placebo

In a double-blind, placebo-controlled, dose-response study in elderly patients with senile dementia of the Alzheimer type, dihydroergocristine administered at three different dosages (20 mg, 40 mg, and 60 mg daily) demonstrated symptomatic improvement in cognitive function with good tolerability, reporting only mild dyspepsia, gastralgia, and nausea in some patients [1]. While direct comparator data against other ergot alkaloids in the same trial are not available, this study establishes a baseline of clinical efficacy and safety for dihydroergocristine that supports its use as a reference compound in cognitive aging research.

Cognitive impairment Organic brain syndrome Geriatric pharmacology Double-blind trial

Standardized Component Ratio in USP Ergoloid Mesylates Formulation

According to USP monographs and FDA-approved labeling for ergoloid mesylates tablets, dihydroergocristine mesylate is present at a fixed proportion of 0.333 mg per 1 mg total alkaloid mixture, alongside equal amounts of dihydroergocornine mesylate (0.333 mg) and dihydroergocryptine mesylate (0.333 mg, as a 2:1 mixture of alpha and beta isomers) [1][2]. This standardized composition is critical for analytical method development, reference standard qualification, and quality control of multicomponent ergot alkaloid preparations.

USP monograph Pharmaceutical formulation Quality control Reference standard

Optimal Application Scenarios for Dihydroergocristine Mesylate Driven by Comparative Evidence


Dopamine Receptor Antagonist Control in Striatal Signaling Studies

Use dihydroergocristine mesylate as a pure D1/D2 antagonist control in experiments assessing striatal dopamine receptor function, particularly when partial agonism from dihydroergocornine or dihydroergocryptine would confound interpretation of net dopaminergic tone [1]. The compound's unique functional profile among co-dergocrine components makes it the preferred tool for isolating antagonistic effects in cAMP accumulation or acetylcholine release assays.

Short Half-Life Ergot Alkaloid for Acute In Vivo Pharmacodynamic Studies

Select dihydroergocristine mesylate for in vivo studies requiring a rapidly eliminated ergot alkaloid to minimize cumulative drug exposure and reduce washout periods. The 3.5-hour terminal half-life, compared to the 25-hour half-life of dihydroergocryptine, enables acute dosing paradigms and clearer temporal separation of pharmacodynamic effects from pharmacokinetic carryover [2]. The validated LC-MS/MS method with 10 pg/mL LOQ supports robust bioanalytical quantitation [2].

γ-Secretase Chemical Probe for Alzheimer's Disease Target Engagement

Employ dihydroergocristine mesylate as a direct γ-secretase binder (Kd = 25.7 nM) in biochemical and cellular assays investigating amyloid-β peptide reduction [3]. The well-defined binding constants and established structure-activity relationship (cyclized tripeptide moiety essential for inhibition) position DHECM as a valuable reference inhibitor for screening natural product-derived γ-secretase modulators and for validating target engagement in AD models [3].

Analytical Reference Standard for Ergoloid Mesylates Quality Control

Utilize high-purity dihydroergocristine mesylate (≥98% by HPLC) as a primary reference standard for the identification, assay, and impurity profiling of ergoloid mesylates multicomponent formulations, as mandated by USP monograph specifications for the 0.333 mg per 1 mg component ratio [4][5]. Its distinct retention time in reversed-phase HPLC systems enables accurate quantitation alongside the other three co-dergocrine alkaloids in finished drug product testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergocristine Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.